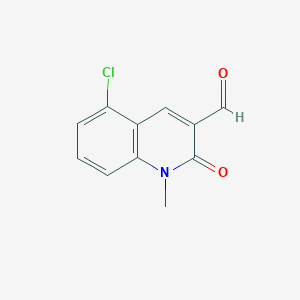![molecular formula C11H11BrN2O B13881670 [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This specific compound features a bromophenyl group and a methyl group attached to the pyrazole ring, along with a methanol group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol typically involves the reaction of 4-bromobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as amino, nitro, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium hydroxide under basic conditions.
Major Products
Oxidation: Formation of [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]aldehyde or [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]carboxylic acid.
Reduction: Formation of [5-(4-Phenyl)-1-methylpyrazol-3-yl]methanol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and dyes.
作用机制
The mechanism of action of [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol involves its interaction with specific molecular targets. The bromophenyl group and the pyrazole ring can bind to enzymes or receptors, modulating their activity. The methanol group may also participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- [5-(4-Fluorophenyl)-1-methylpyrazol-3-yl]methanol
- [5-(4-Chlorophenyl)-1-methylpyrazol-3-yl]methanol
- [5-(4-Methylphenyl)-1-methylpyrazol-3-yl]methanol
Uniqueness
Compared to its analogs, [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol exhibits unique properties due to the presence of the bromine atom Bromine’s larger atomic size and higher electronegativity influence the compound’s reactivity and binding interactions
属性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC 名称 |
[5-(4-bromophenyl)-1-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O/c1-14-11(6-10(7-15)13-14)8-2-4-9(12)5-3-8/h2-6,15H,7H2,1H3 |
InChI 键 |
ZVJHOAYQOLGVMP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)CO)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
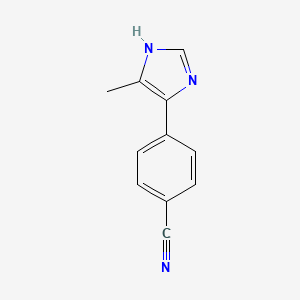
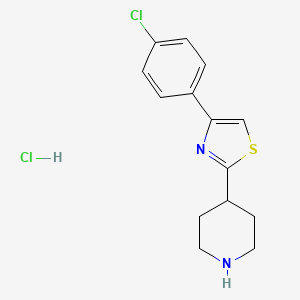


![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
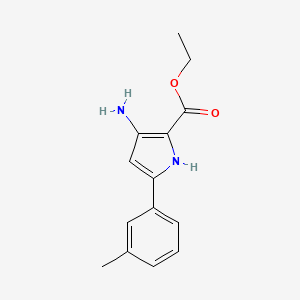
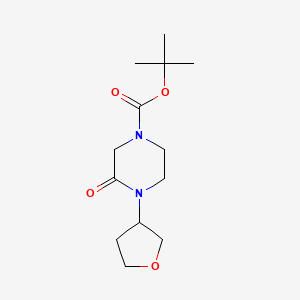

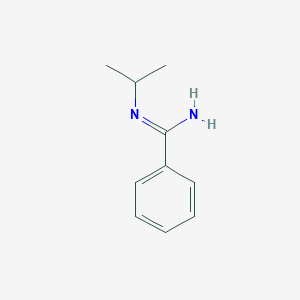
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
